2-Butyl-7,8-difluoro-3,4-dihydro-2H-1-benzopyran-6-ol
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Overview
Description
2-Butyl-7,8-difluoro-3,4-dihydro-2H-1-benzopyran-6-ol is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by the presence of a butyl group at the second position, two fluorine atoms at the seventh and eighth positions, and a hydroxyl group at the sixth position of the benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-7,8-difluoro-3,4-dihydro-2H-1-benzopyran-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzopyran Ring: The initial step involves the formation of the benzopyran ring through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate alkene under acidic or basic conditions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced through a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the Butyl Group: The butyl group is introduced via an alkylation reaction using butyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-7,8-difluoro-3,4-dihydro-2H-1-benzopyran-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium cyanide (KCN)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butyl-7,8-difluoro-3,4-dihydro-2H-1-benzopyran-6-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways. It is used in assays to investigate enzyme activity and protein interactions.
Medicine: The compound is being explored for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent.
Mechanism of Action
The mechanism of action of 2-Butyl-7,8-difluoro-3,4-dihydro-2H-1-benzopyran-6-ol involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting its antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Trolox: A vitamin E derivative with antioxidant properties.
2H-1-Benzopyran-4-ol, 5,7-difluoro-3,4-dihydro-: A structurally similar compound with fluorine atoms at different positions.
Uniqueness
2-Butyl-7,8-difluoro-3,4-dihydro-2H-1-benzopyran-6-ol is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorine atoms and a butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
819862-00-5 |
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Molecular Formula |
C13H16F2O2 |
Molecular Weight |
242.26 g/mol |
IUPAC Name |
2-butyl-7,8-difluoro-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C13H16F2O2/c1-2-3-4-9-6-5-8-7-10(16)11(14)12(15)13(8)17-9/h7,9,16H,2-6H2,1H3 |
InChI Key |
DFXVDDYLWXCXJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC2=CC(=C(C(=C2O1)F)F)O |
Origin of Product |
United States |
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